Harrisonin
Description
Harrisonin is a limonoid compound isolated from the root bark of the Ethiopian shrub Harrisonia abyssinica Oliv. (Simaroubaceae) . It is structurally characterized by an unusual α-hydroxy-α’-hemiketal group, which may arise naturally or during extraction processes . This compound exhibits diverse bioactivities, including:
- Insect antifeedant activity: Effective against larvae of Spodoptera exempta (African armyworm), Maruca vitrata (bean pod borer), and Eldana saccharina (African sugarcane borer) at concentrations as low as 20 ppm .
- Cytotoxicity: Demonstrates a 50% inhibitory concentration (IC₅₀) of 2.2 µg/mL in KB (human oral carcinoma) cell assays .
- Antimicrobial activity: Active against Bacillus subtilis at 5 µg/mL .
Its isolation involves cold methanol extraction followed by chromatographic purification, yielding approximately 70 mg of crystalline material from 650 g of root bark . Spectroscopic analyses (IR, UV, NMR) confirm its structural uniqueness among limonoids, particularly its differentiation from obacunone, a related compound from the same plant .
Properties
Molecular Formula |
C27H32O10 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
methyl (Z)-3-[(1R,2R,4S,7S,8S,11R,12R,13R,17S)-7-(furan-3-yl)-13,17-dihydroxy-1,8,12,15,15-pentamethyl-5,14-dioxo-3,6,16-trioxapentacyclo[9.6.0.02,4.02,8.013,17]heptadecan-12-yl]prop-2-enoate |
InChI |
InChI=1S/C27H32O10/c1-21(2)20(30)25(31)22(3,11-8-16(28)33-6)15-7-10-23(4)17(14-9-12-34-13-14)35-19(29)18-26(23,36-18)24(15,5)27(25,32)37-21/h8-9,11-13,15,17-18,31-32H,7,10H2,1-6H3/b11-8-/t15-,17+,18-,22-,23+,24-,25+,26-,27+/m1/s1 |
InChI Key |
DYNIRWNERRSOEV-HPGFDZHLSA-N |
SMILES |
CC1(C(=O)C2(C(C3CCC4(C(OC(=O)C5C4(C3(C2(O1)O)C)O5)C6=COC=C6)C)(C)C=CC(=O)OC)O)C |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@]4(C(=O)C(O[C@]4([C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)O)(C)C)O)(C)/C=C\C(=O)OC |
Canonical SMILES |
CC1(C(=O)C2(C(C3CCC4(C(OC(=O)C5C4(C3(C2(O1)O)C)O5)C6=COC=C6)C)(C)C=CC(=O)OC)O)C |
Synonyms |
harrisonin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Harrisonin belongs to the limonoid class, which includes triterpenoid derivatives with insecticidal, antifeedant, and growth-regulating properties. Below is a detailed comparison with structurally or functionally related limonoids:
Table 1: Structural and Functional Comparison of this compound with Key Limonoids
Key Findings
Larvicidal Potency :
- Calodendrolide and pyroangolensolide exhibit superior larvicidal activity against Aedes aegypti larvae compared to this compound, with LC₅₀ values of 13.2 µM and 16.6 µM , respectively, versus 28.1 µM for this compound .
- This compound’s lower efficacy may stem from its complex α-hydroxy-α’-hemiketal structure, which contrasts with the simpler scaffolds of calodendrolide and pyroangolensolide .
Structural-Activity Relationships: Simpler Structures Enhance Bioactivity: Pyroangolensolide, a reduced derivative of calodendrolide, retains high toxicity despite structural simplification, suggesting that certain functional groups (e.g., ketones) are critical for larvicidal activity . Hemiketal Group in this compound: This group differentiates this compound from obacunone and may contribute to its unique antifeedant and cytotoxic properties .
Antifeedant and Ecological Roles: this compound and obacunone show overlapping antifeedant effects against Spodoptera exempta, but this compound’s additional cytotoxicity makes it a dual-action agent . Both compounds stimulate Striga hermonthica seed germination (up to 98%), indicating ecological roles in plant-plant interactions .
Physicochemical Properties: Log P Values: this compound (Log P = 2.72) is more lipophilic than calodendrolide (2.03) but less so than pyroangolensolide (2.92).
Research Implications and Gaps
- Structural Optimization : Simplifying this compound’s hemiketal group could enhance its larvicidal potency while retaining antifeedant activity.
- Synergistic Formulations : Combining this compound with calodendrolide or pyroangolensolide may improve efficacy against resistant insect populations.
- Unresolved Questions : The natural occurrence of this compound’s hemiketal group requires further isotopic labeling studies to confirm its biosynthetic origin .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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